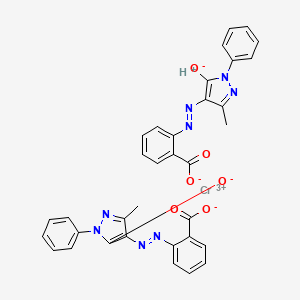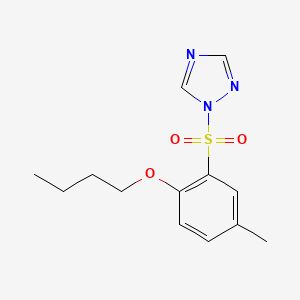
Acid yellow 121
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 121, also known as C.I.Acid Yellow 121 or C.I.18690, is a deep yellow powder . It is used for dyeing and printing wool, silk, and polyamide fiber directly, and is also used in leather color .
Synthesis Analysis
The manufacturing process of Acid Yellow 121 involves the diazotization of 2-Aminobenzoic acid and coupling with 3-Methyl-1-phenyl-1H-pyrazol-5 (4H)-one. This is followed by heating in an amide solution and formic acid chromium at 113 115 ℃ for 6 hours to create a chromium complex .Molecular Structure Analysis
The molecular structure of Acid Yellow 121 is a single azo metal complex . The molecular formula is C17H13N4NaO3 and the molecular weight is 344.3 .Physical And Chemical Properties Analysis
Acid Yellow 121 is a dark yellow powder . It has a molecular weight of 693.62, a density of 1.445 at 20℃, a boiling point of 461.9°C at 760 mmHg, and a flash point of 233.1°C . It is slightly soluble in water, but soluble in ethylene glycol ether, DMF, and ethanol .Scientific Research Applications
Electrocoagulation Process : Acid Yellow 121 was effectively decolorized using an electrocoagulation process. The study optimized operational parameters such as current density, initial dye concentration, initial pH, and electrolysis time for efficient color removal. It was found that almost 98% color and 69% chemical oxygen demand (COD) were removed under certain conditions, suggesting its potential for wastewater treatment applications (Daneshvar et al., 2007).
Biosorption : Non-living aerobic granular sludge was found to be an effective biosorbent for the removal of Acid Yellow 121 from aqueous solutions. The process was highly dependent on pH, with pH 2.0 being favorable. The study also explored the kinetics and thermodynamics of biosorption, providing insights into the potential use of this method in dye wastewater treatment (Gao et al., 2010).
Photocatalytic Degradation : ZnO, a common semiconductor, was used as a catalyst for the photodegradation of Acid Yellow 121. The study analyzed the effects of various parameters such as catalyst loading, dye concentration, light intensity, and pH on the degradation process. Significant reduction in COD was achieved, indicating the effectiveness of this method in dye degradation (Behnajady et al., 2006).
Toxicological Studies : A study investigated the toxic effects of Acid Yellow 121 on trypsin using spectroscopic and molecular docking methods. It found that the dye effectively quenched the intrinsic fluorescence of trypsin through static quenching. The findings provide insights into the toxicological implications of Acid Yellow 121 and its interaction with biomolecules (Wang et al., 2012).
Adsorption Studies : Research on the adsorption of Tartrazine (Acid Yellow 121) onto activated carbon from pecan nut shells was conducted. This study highlights the dye's classification as a carcinogen and explores methods for its removal from water, suggesting its significance in environmental pollution control (Torres-Pérez et al., 2018).
Advanced Oxidation Processes : The study of the decomposition of Acid Yellow 121 using advanced oxidation processes (AOPs) demonstrates their effectiveness in treating non-biodegradable azo dyes in wastewater. The research provides valuable data for the application of AOPs in environmental remediation (Shu et al., 1994).
Safety and Hazards
While specific safety data for Acid Yellow 121 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZTWVYOORNGFM-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25CrN8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897452 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5601-29-6 |
Source


|
| Record name | Acid Yellow 121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173050.png)

![1-[(3,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173053.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173056.png)